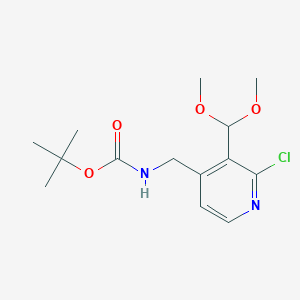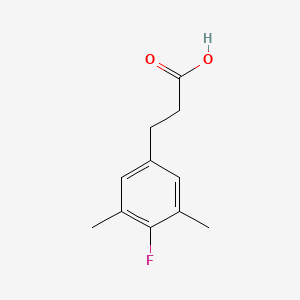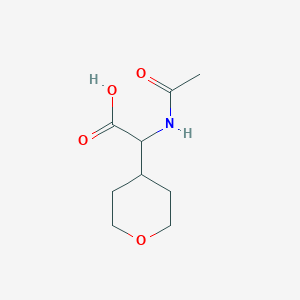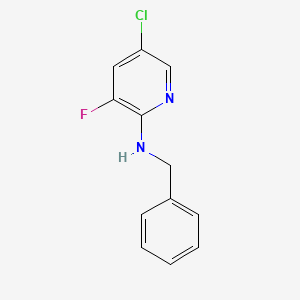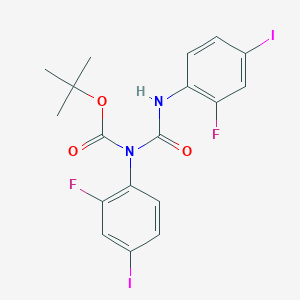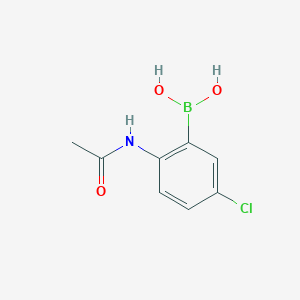![molecular formula C12H20F2N2O2 B1531118 5,5-二氟-2,7-二氮杂螺[3.5]壬烷-7-羧酸叔丁酯 CAS No. 1228631-69-3](/img/structure/B1531118.png)
5,5-二氟-2,7-二氮杂螺[3.5]壬烷-7-羧酸叔丁酯
描述
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2. It is characterized by its spirocyclic structure, which includes a diazaspiro nonane core with two fluorine atoms and a tert-butyl ester group.
科学研究应用
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
Target of Action
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is primarily used as a reagent in the synthesis of RET kinase inhibitors . RET kinase is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival .
Biochemical Pathways
The inhibition of RET kinase affects multiple biochemical pathways. RET kinase is involved in several signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. By inhibiting RET kinase, this compound can disrupt these pathways, leading to the inhibition of cell growth and induction of apoptosis .
Result of Action
The molecular and cellular effects of Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate’s action include the inhibition of RET kinase activity, disruption of downstream signaling pathways, inhibition of cell proliferation, and induction of apoptosis .
生化分析
Biochemical Properties
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate plays a significant role in biochemical reactions, particularly as a reagent in the synthesis of kinase inhibitors. It interacts with enzymes such as RET kinase and CDK4/6, which are crucial in cell signaling pathways and cancer progression . The compound’s interactions with these enzymes involve binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. Additionally, tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate may interact with other proteins and biomolecules, influencing various biochemical processes.
Cellular Effects
The effects of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of RET kinase and CDK4/6 can lead to altered cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate may affect other cellular processes, such as DNA repair and cell cycle regulation, through its interactions with various biomolecules.
Molecular Mechanism
At the molecular level, tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects through specific binding interactions with target enzymes and proteins. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes like RET kinase and CDK4/6, leading to their inhibition . This inhibition disrupts the enzymes’ normal functions, resulting in changes in cell signaling and gene expression. Additionally, tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate may induce conformational changes in its target proteins, further influencing their activity and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as sustained inhibition of kinase activity and altered gene expression.
Dosage Effects in Animal Models
The effects of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting RET kinase and CDK4/6 . Higher doses may lead to toxic or adverse effects, including off-target interactions and disruption of normal cellular functions. Studies have identified threshold doses that balance efficacy and safety, providing valuable insights for potential clinical applications.
Metabolic Pathways
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolism in drug development.
Transport and Distribution
The transport and distribution of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties . Once inside the cells, tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate may localize to specific compartments or organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use 2,7-diazaspiro[3.5]nonane as the core structure, which is then subjected to fluorination and esterification reactions to introduce the difluoro and tert-butyl ester groups, respectively .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the synthesis .
化学反应分析
Types of Reactions
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products Formed
Substitution Reactions: Products with substituted functional groups in place of the fluorine atoms.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
相似化合物的比较
Similar Compounds
- Tert-butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts rigidity and conformational stability, making it a valuable scaffold in drug design and synthesis .
属性
IUPAC Name |
tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-5-4-11(6-15-7-11)12(13,14)8-16/h15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKMOHMENJEEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNC2)C(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


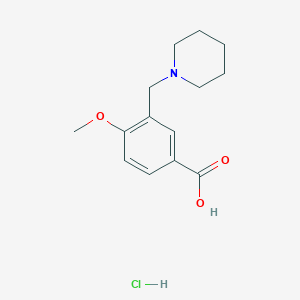

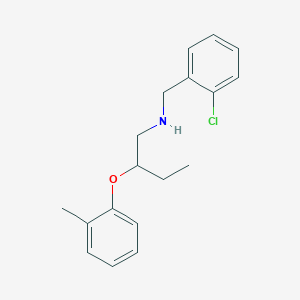
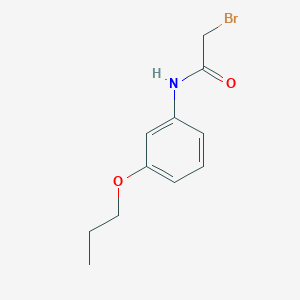
![3-[2-Chloro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531043.png)

